Blonanserin is an atypical antipsychotic approved in Japan in January, 2008. It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension. As a second-generation (atypical) antipsychotic, it is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics.
Blonanserin
CAS No.: 132810-10-7
Cat. No.: VC21329735
Molecular Formula: C23H30FN3
Molecular Weight: 367.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 132810-10-7 |
---|---|
Molecular Formula | C23H30FN3 |
Molecular Weight | 367.5 g/mol |
IUPAC Name | 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Standard InChI | InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 |
Standard InChI Key | XVGOZDAJGBALKS-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Canonical SMILES | CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Appearance | Pale Beige to Pale Yellow Solid |
Melting Point | 117-119°C |
Pharmacological Properties
Receptor Binding Profile and Pharmacodynamics
Blonanserin exerts its therapeutic effects primarily through antagonism at dopamine D2 and D3 receptors, as well as serotonin 5-HT2A receptors. What distinguishes blonanserin from many other atypical antipsychotics is its binding affinity ratio - its affinity for D2 receptors is approximately 6 times greater than that for 5-HT2A receptors . This pharmacological characteristic makes blonanserin somewhat more similar to first-generation antipsychotics in its receptor binding profile, though its clinical effects and side effect profile align more closely with second-generation agents.
The potency of blonanserin's dopaminergic activity is notable, with binding affinity for D2 receptors that is 20-fold higher than haloperidol and 94-fold higher than risperidone . Positron emission tomography (PET) studies in healthy volunteers have demonstrated that at typical clinical doses, blonanserin occupies approximately 80% of striatal D2-like receptors, which is consistent with the threshold needed for antipsychotic efficacy .
Importantly, blonanserin exhibits relatively low affinity for receptors often associated with troublesome side effects, including 5-HT2C, adrenergic α1, histamine H1, and muscarinic M1 receptors . This receptor binding profile theoretically reduces the likelihood of certain adverse effects commonly seen with other antipsychotics, such as weight gain, sedation, orthostatic hypotension, and anticholinergic effects.
Another distinctive feature of blonanserin is its relatively high affinity for 5-HT6 receptors (Ki = 11.7 nM), which may contribute to its reported cognitive benefits . Preclinical studies have demonstrated that systemic administration of blonanserin increases extracellular levels of norepinephrine and dopamine in the prefrontal cortex without affecting levels of serotonin, glutamate, or gamma-aminobutyric acid .
Pharmacokinetics and Metabolism
Blonanserin demonstrates favorable pharmacokinetic properties that support its clinical utility. After oral administration, it is rapidly absorbed from the gastrointestinal tract, reaching maximum plasma concentration (Cmax) within 2 hours in healthy volunteers . Steady-state levels are attained within 5 days of repeated administration at 4 mg/day, and plasma concentrations correlate proportionally with administered dose .
Protein binding is extensive, with approximately 100% of blonanserin bound to plasma proteins (primarily albumin) across the concentration range of 10 ng/mL to 2 μg/mL . The compound exhibits excellent brain penetration, with PET studies demonstrating a brain/plasma concentration ratio (B/P ratio) of 3.88, which exceeds that of other antipsychotics including olanzapine (2.70), haloperidol (2.40), risperidone (1.61), and sulpiride (0.34) . This high brain penetration may contribute to blonanserin's efficacy at relatively modest doses.
Metabolism occurs primarily via cytochrome P450 (CYP) 3A4 in the liver, producing two major metabolites: M-1 (N-deethylated blonanserin) and M-3 (7- and 8-hydroxylated blonanserin) . While M-1 exhibits binding affinity for D2/3 and 5-HT2A receptors, its pharmacological activity is substantially lower than the parent compound .
Elimination occurs primarily through urine and feces. The terminal elimination half-life (t1/2) ranges from 10.7 to 16.2 hours after single oral doses of 4-12 mg . Interestingly, with repeated administration, the elimination half-life extends significantly to approximately 67.9 hours, supporting once-daily dosing in clinical practice despite the manufacturer's initial recommendation for twice-daily administration .
For the transdermal patch formulation, plasma concentration levels remain relatively stable throughout the day, with no significant effects of sex, advanced age, or application site on drug delivery . The concentration at half maximal D2 occupancy during transdermal administration (0.857 ng/mL) exceeds that observed with oral dosing (0.112 ng/mL), suggesting potential contributions from active metabolites following oral administration .
Clinical Efficacy in Schizophrenia
Short-term Efficacy Studies
Multiple short-term controlled clinical trials have established blonanserin's efficacy in the treatment of schizophrenia. In a pivotal 8-week Phase III trial comparing blonanserin (8–24 mg/day) with haloperidol (4–12 mg/day) in 265 patients with schizophrenia, blonanserin demonstrated non-inferiority to haloperidol in the primary endpoint of global improvement rate (61.2% vs 51.3%, respectively) .
While both treatments showed comparable efficacy for positive symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) total scores, blonanserin demonstrated superior efficacy in improving negative symptoms compared to haloperidol . This advantage in addressing negative symptoms, which are often more resistant to treatment, represents a clinically meaningful benefit for patients with schizophrenia.
Long-term Efficacy and Maintenance Treatment
The long-term efficacy of blonanserin has been evaluated in several open-label, non-comparative studies conducted in Japan. In two substantial studies following patients for 28 to 56 weeks, retention rates were impressive, with 78.7% of patients in one study (n=61) continuing treatment through 28 weeks and 62.3% completing 56 weeks of therapy . In a larger study (n=321), 82.2% of patients remained on blonanserin at 28 weeks, and 48.3% continued treatment beyond 52 weeks .
The final global improvement rates in these long-term studies ranged from 52% to 87% after 28 or 52-56 weeks of treatment, with statistically significant improvements from baseline in PANSS total and subscale scores, as well as BPRS total scores (P < 0.0001) . These findings suggest that blonanserin maintains its therapeutic efficacy during extended treatment, which is crucial for a chronic condition like schizophrenia that typically requires long-term pharmacotherapy.
Special Populations and Clinical Applications
Cognitive Function Benefits
Emerging evidence suggests that blonanserin may offer advantages for cognitive function, which represents another important treatment target in schizophrenia. This potential cognitive benefit may be related to blonanserin's relatively high affinity for 5-HT6 receptors, which have been implicated in cognitive processes .
Research has indicated that blonanserin can improve certain types of cognitive function associated with prefrontal cortical function in both first-episode and chronic schizophrenia patients . Given the significant impact of cognitive deficits on functional outcomes in schizophrenia, this potential benefit warrants further investigation in controlled comparative studies.
Formulation Advancements and Dosing Considerations
The development of a transdermal patch formulation represents an important advancement in blonanserin delivery. According to pharmacokinetic studies, the transdermal system provides stable plasma concentrations throughout the day without the fluctuations associated with oral administration . This may theoretically provide more consistent dopamine D2 receptor occupancy and potentially improve tolerability.
Dose finding studies have established equivalence between the oral and transdermal formulations, with approved transdermal doses ranging from 40 to 80 mg/day corresponding to oral doses of 8 to 24 mg/day . This determination was based on comparing expected D2 receptor occupancy ranges between the formulations.
The transdermal option may be particularly valuable for patients with swallowing difficulties, those with absorption issues affecting oral bioavailability, or patients with adherence challenges related to twice-daily dosing regimens. The once-daily application of the patch aligns well with the extended half-life observed with continued blonanserin administration.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume